molecular formula C22H32N4O4 B2572548 2,3,4-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 1049416-42-3

2,3,4-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Cat. No.: B2572548
CAS No.: 1049416-42-3
M. Wt: 416.522
InChI Key: GGGHAOUBLKEAAM-UHFFFAOYSA-N
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Description

2,3,4-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H32N4O4 and its molecular weight is 416.522. The purity is usually 95%.
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Scientific Research Applications

Nootropic Agents

Valenta et al. (1994) explored the synthesis of 1,4-Disubstituted 2-Oxopyrrolidines and related compounds, testing for nootropic activity. This study indicates interest in compounds with pyrrolidine structures for cognitive enhancement applications (Valenta, Urban, Taimr, & Polívka, 1994).

Antiviral Activity

Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles, demonstrating significant antiviral activities against bird flu influenza H5N1. This suggests potential research applications of structurally similar benzamides in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).

PET Imaging Agents

Wang et al. (2018) detailed the synthesis of a pyrazolopyrimidine carboxamide as a PET imaging agent for IRAK4 enzyme in neuroinflammation, highlighting the use of benzamide derivatives in medical imaging (Wang et al., 2018).

Anticancer and Anti-inflammatory Agents

Rahmouni et al. (2016) synthesized pyrazolopyrimidines derivatives, evaluated for anticancer and anti-5-lipoxygenase activities. This research demonstrates the therapeutic potential of benzamide analogs in cancer and inflammation treatment (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Antibacterial Activity

Largani et al. (2017) reported on the synthesis and antibacterial activity of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, indicating the potential of similar compounds in combating bacterial infections (Largani, Imanzadeh, Zahri, Noroozi Pesyan, & Şahin, 2017).

Properties

IUPAC Name

2,3,4-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4/c1-24-11-13-26(14-12-24)18(17-7-6-10-25(17)2)15-23-22(27)16-8-9-19(28-3)21(30-5)20(16)29-4/h6-10,18H,11-15H2,1-5H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGHAOUBLKEAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=C(C(=C(C=C2)OC)OC)OC)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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